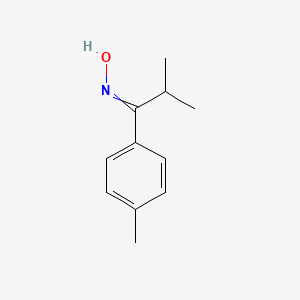![molecular formula C19H25N3O4 B8320130 tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B8320130.png)
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate is a compound that features an isoquinoline core with an amino group and two tert-butoxycarbonyl (Boc) protected amino groups. The Boc group is a common protecting group used in organic synthesis to protect amines from unwanted reactions during multi-step synthesis processes .
準備方法
The synthesis of tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate typically involves the protection of the amino groups using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often include:
Reagents: Di-tert-butyl dicarbonate, sodium hydroxide
Solvents: Acetonitrile, tetrahydrofuran (THF)
Conditions: Ambient temperature or mild heating
Industrial production methods may involve similar protection strategies but on a larger scale, ensuring the efficient and cost-effective synthesis of the compound .
化学反応の分析
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the isoquinoline core or the protected amino groups.
Common reagents and conditions used in these reactions include:
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Trifluoroacetic acid, hydrochloric acid
Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate has several scientific research applications:
Biology: Employed in the study of enzyme interactions and protein modifications.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism by which tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate exerts its effects involves the selective protection and deprotection of amino groups. The Boc groups protect the amino functionalities during synthetic processes, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in further chemical transformations .
類似化合物との比較
Similar compounds include other Boc-protected amino derivatives, such as:
N-Boc-protected amino acids: Commonly used in peptide synthesis.
N-Boc-protected amines: Used in various organic synthesis applications.
The uniqueness of tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(tert-butoxy)carbonyl]carbamate lies in its isoquinoline core, which provides additional chemical versatility compared to simpler Boc-protected amines .
特性
分子式 |
C19H25N3O4 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC名 |
tert-butyl N-(6-aminoisoquinolin-1-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C19H25N3O4/c1-18(2,3)25-16(23)22(17(24)26-19(4,5)6)15-14-8-7-13(20)11-12(14)9-10-21-15/h7-11H,20H2,1-6H3 |
InChIキー |
QJCBLKDYOIPJHD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)N(C1=NC=CC2=C1C=CC(=C2)N)C(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Rac-2-[1-(2,5-dichloro-phenyl)-ethyl]-4,5-dihydro-1h-imidazole](/img/structure/B8320072.png)





![4-fluoro-N-methyl-N-[2-(methylamino)ethyl]benzenesulphonamide](/img/structure/B8320119.png)
![phenyl(5a,6,6a,7a-tetrahydro[1]benzoxireno[4,3,2-cd]indol-4(5H)-yl)methanone](/img/structure/B8320123.png)





